molecular formula C22H26BrN3O4 B10921139 N'-{(E)-[4-(benzyloxy)-3-bromo-5-ethoxyphenyl]methylidene}-2-(morpholin-4-yl)acetohydrazide

N'-{(E)-[4-(benzyloxy)-3-bromo-5-ethoxyphenyl]methylidene}-2-(morpholin-4-yl)acetohydrazide

Cat. No.: B10921139
M. Wt: 476.4 g/mol
InChI Key: NODKTZJGEHRVNM-ZVHZXABRSA-N
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Description

N’~1~-{(E)-1-[4-(BENZYLOXY)-3-BROMO-5-ETHOXYPHENYL]METHYLIDENE}-2-MORPHOLINOACETOHYDRAZIDE is a synthetic organic compound that belongs to the class of hydrazides. This compound is characterized by the presence of a benzyl ether, a bromine atom, and an ethoxy group on the phenyl ring, along with a morpholino group attached to the aceto-hydrazide moiety. Such compounds are often studied for their potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’~1~-{(E)-1-[4-(BENZYLOXY)-3-BROMO-5-ETHOXYPHENYL]METHYLIDENE}-2-MORPHOLINOACETOHYDRAZIDE typically involves the following steps:

    Formation of the Benzyl Ether: The starting material, 4-hydroxy-3-bromo-5-ethoxybenzaldehyde, is reacted with benzyl bromide in the presence of a base such as potassium carbonate to form the benzyl ether.

    Condensation Reaction: The benzyl ether derivative is then subjected to a condensation reaction with 2-morpholinoacetic acid hydrazide in the presence of an acid catalyst to form the final product.

Industrial Production Methods

Industrial production methods for such compounds often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N’~1~-{(E)-1-[4-(BENZYLOXY)-3-BROMO-5-ETHOXYPHENYL]METHYLIDENE}-2-MORPHOLINOACETOHYDRAZIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or quinones.

    Reduction: Reduction reactions can lead to the formation of amines or alcohols.

    Substitution: The bromine atom on the phenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like sodium azide or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce amines.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N’~1~-{(E)-1-[4-(BENZYLOXY)-3-BROMO-5-ETHOXYPHENYL]METHYLIDENE}-2-MORPHOLINOACETOHYDRAZIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological outcomes.

Comparison with Similar Compounds

Similar Compounds

    N’~1~-{(E)-1-[4-(BENZYLOXY)-3-BROMOPHENYL]METHYLIDENE}-2-MORPHOLINOACETOHYDRAZIDE: Lacks the ethoxy group.

    N’~1~-{(E)-1-[4-(BENZYLOXY)-3-CHLORO-5-ETHOXYPHENYL]METHYLIDENE}-2-MORPHOLINOACETOHYDRAZIDE: Contains a chlorine atom instead of bromine.

Uniqueness

The presence of the bromine atom and the ethoxy group on the phenyl ring, along with the morpholino group, makes N’~1~-{(E)-1-[4-(BENZYLOXY)-3-BROMO-5-ETHOXYPHENYL]METHYLIDENE}-2-MORPHOLINOACETOHYDRAZIDE unique. These functional groups may contribute to its specific biological activities and chemical reactivity, distinguishing it from similar compounds.

Properties

Molecular Formula

C22H26BrN3O4

Molecular Weight

476.4 g/mol

IUPAC Name

N-[(E)-(3-bromo-5-ethoxy-4-phenylmethoxyphenyl)methylideneamino]-2-morpholin-4-ylacetamide

InChI

InChI=1S/C22H26BrN3O4/c1-2-29-20-13-18(14-24-25-21(27)15-26-8-10-28-11-9-26)12-19(23)22(20)30-16-17-6-4-3-5-7-17/h3-7,12-14H,2,8-11,15-16H2,1H3,(H,25,27)/b24-14+

InChI Key

NODKTZJGEHRVNM-ZVHZXABRSA-N

Isomeric SMILES

CCOC1=C(C(=CC(=C1)/C=N/NC(=O)CN2CCOCC2)Br)OCC3=CC=CC=C3

Canonical SMILES

CCOC1=C(C(=CC(=C1)C=NNC(=O)CN2CCOCC2)Br)OCC3=CC=CC=C3

Origin of Product

United States

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